

Physical properties including melting and boiling points of 2-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Iodophenylacetonitrile

Cat. No.: B1586883

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-Iodophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of **2-Iodophenylacetonitrile** (CAS No. 40400-15-5), a crucial intermediate in organic synthesis and drug discovery. This document moves beyond a simple datasheet, offering in-depth explanations of experimental methodologies and the scientific principles governing the observed properties, ensuring a thorough understanding for both practical laboratory work and theoretical consideration.

Introduction and Molecular Overview

2-Iodophenylacetonitrile, also known as 2-iodobenzyl cyanide, is an aromatic nitrile featuring an iodine substituent at the ortho position of the phenyl ring. Its molecular structure, C_8H_6IN , confers a unique combination of reactivity and physical characteristics that are pivotal to its applications.^{[1][2]} The presence of the iodo group makes it an excellent substrate for cross-coupling reactions, while the nitrile moiety offers a versatile handle for transformation into various functional groups such as amines, carboxylic acids, and ketones. Understanding its

physical properties, particularly its melting and boiling points, is paramount for its purification, handling, and reaction setup.

Table 1: Core Molecular and Physical Identifiers

| Property | Value | Source(s) |
|-------------------|--|-----------|
| Chemical Name | 2-Iodobenzylacetonitrile | [1][3] |
| Synonyms | 2-Iodobenzyl cyanide, o-Iodobenzylacetonitrile | [1][3] |
| CAS Number | 40400-15-5 | [1][2][3] |
| Molecular Formula | C ₈ H ₆ IN | [1][2][3] |
| Molecular Weight | 243.04 g/mol | [2] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3] |

Thermal Properties: Melting and Boiling Points

The phase transition temperatures of a compound are critical indicators of its purity and are fundamental parameters for its purification and handling.

Melting Point: A Marker of Purity

The melting point of **2-Iodobenzylacetonitrile** is reported to be approximately 30 °C.[3] As a low-melting solid, it may exist as a solid or a clear liquid at or slightly above standard room temperature.[3]

Expert Insight: A sharp, well-defined melting point range is a strong indicator of high purity. Impurities typically depress the melting point and broaden the melting range. For a compound like **2-Iodobenzylacetonitrile**, which is often synthesized and used in subsequent reactions, verifying the melting point is a critical quality control step.

Two primary methods are employed for the precise determination of a melting point: the capillary method using a Thiele tube or a digital melting point apparatus, and Differential

Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This traditional and widely used method relies on heating a small sample in a capillary tube within a controlled temperature bath.

- Causality: The Thiele tube is designed to ensure uniform heating of the oil bath through convection, which in turn provides a slow and steady temperature increase for the sample, allowing for accurate observation of the melting process.

Experimental Workflow: Thiele Tube Method

Caption: Workflow for Thiele Tube Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC offers a more quantitative and automated approach to determining melting points and other thermal transitions.

- Causality: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is detected as a distinct peak on the DSC thermogram. The peak maximum corresponds to the melting point.

Boiling Point and the Necessity of Vacuum Distillation

The boiling point of **2-Iodophenylacetonitrile** is reported in the literature under reduced pressure, for instance, 113-120 °C at 0.5 mmHg and 139-140 °C at 13 mmHg.[1][4]

Expert Insight: Reporting the boiling point under vacuum is crucial because **2-Iodophenylacetonitrile**, like many high-molecular-weight organic compounds, is susceptible to thermal decomposition at its atmospheric boiling point. Lowering the pressure significantly reduces the temperature required for boiling, preserving the integrity of the molecule.

The Clausius-Clapeyron Relation in Practice: The relationship between vapor pressure and temperature, as described by the Clausius-Clapeyron relation, is the fundamental principle

behind vacuum distillation. By reducing the ambient pressure, the vapor pressure of the liquid needs to reach a much lower value to initiate boiling, which occurs at a lower temperature.

The purification of **2-Iodophenylacetonitrile** is typically achieved through vacuum distillation.

Experimental Workflow: Vacuum Distillation

Caption: Generalized Workflow for Vacuum Distillation.

Other Key Physical Properties

A comprehensive understanding of **2-Iodophenylacetonitrile** also requires consideration of its density, refractive index, and solubility.

Table 2: Additional Physicochemical Data

| Property | Value | Conditions | Source(s) |
|------------------------------------|-----------|------------|-----------|
| Density | 1.75 g/mL | at 25 °C | [4] |
| Refractive Index (n _D) | 1.618 | at 20 °C | [4] |
| Flash Point | 110 °C | Closed cup | [3] |

Solubility Profile

While comprehensive, quantitative solubility data is not readily available in peer-reviewed literature, the molecular structure of **2-Iodophenylacetonitrile** allows for qualitative predictions. The presence of a polar nitrile group and a large, nonpolar iodophenyl group suggests miscibility with a range of common organic solvents.

Expert Insight & Practical Observations:

- **High Solubility:** Expected in polar aprotic solvents like dichloromethane, chloroform, ethyl acetate, and acetone, which can interact with the nitrile group. Synthesis procedures confirm its solubility in dichloromethane and ethyl acetate.[4]
- **Moderate Solubility:** Likely soluble in aromatic solvents such as toluene.

- **Low Solubility:** Expected to have low solubility in nonpolar aliphatic solvents like hexane and very low solubility in water due to the dominant hydrophobic character of the iodophenyl ring. The isomer 3-Iodophenylacetonitrile is noted as being soluble in methanol and insoluble in water.

Experimental Protocol: Qualitative Solubility Testing A systematic approach is used to determine the solubility of a compound in various solvents.

- **Preparation:** Add approximately 20-30 mg of **2-Iodophenylacetonitrile** to a series of clean, dry test tubes.
- **Solvent Addition:** To each tube, add 1 mL of a different test solvent (e.g., water, methanol, toluene, dichloromethane, hexane) dropwise.
- **Observation:** After each addition, agitate the mixture and observe if the solid dissolves completely.
- **Classification:** Classify the solubility as "soluble," "partially soluble," or "insoluble."

Spectroscopic and Analytical Data

For unambiguous identification and characterization, spectroscopic data is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific, citable spectrum with peak assignments is not available in the searched public-domain resources, typical chemical shift regions for the protons and carbons in **2-Iodophenylacetonitrile** can be predicted based on its structure. Product listings from suppliers often state that the structure is confirmed by NMR, indicating that this data is routinely acquired for quality control.^[3]

- **¹H NMR:** The aromatic protons would appear in the range of 7.0-8.0 ppm. The benzylic protons (CH₂) would likely be a singlet around 4.0 ppm.
- **¹³C NMR:** The nitrile carbon (CN) would be expected in the region of 115-120 ppm. The aromatic carbons would appear between 125-140 ppm, with the carbon bearing the iodine atom being shifted to a higher field (lower ppm value) around 90-100 ppm. The benzylic carbon (CH₂) would likely be found around 20-30 ppm.

Handling and Safety Considerations

2-Iodophenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodophenylacetonitrile, 96% | Fisher Scientific [fishersci.ca]
- 2. 2-Iodophenylacetonitrile 97 40400-15-5 [sigmaaldrich.com]
- 3. 2-(2-Iodophenyl)acetonitrile | 40400-15-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 2-IODOPHENYLACETONITRILE | 40400-15-5 [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties including melting and boiling points of 2-Iodophenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586883#physical-properties-including-melting-and-boiling-points-of-2-iodophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com